3,4-Difluorobenzylamine

Beschreibung

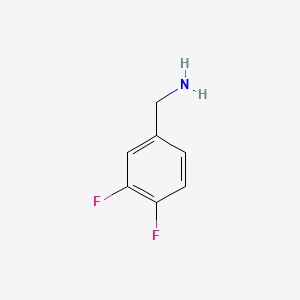

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLZUDXEBCQHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222548 | |

| Record name | 3,4-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-53-1 | |

| Record name | 3,4-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72235-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzylamine (CAS: 72235-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzylamine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties to the molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity, making it a valuable synthon in medicinal chemistry.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety information for this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 72235-53-1 | [1][4] |

| Molecular Formula | C₇H₇F₂N | [4] |

| Molecular Weight | 143.13 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Density | 1.21 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.493 | [1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1] |

| InChI Key | PHLZUDXEBCQHKM-UHFFFAOYSA-N | [1] |

| SMILES | NCc1ccc(F)c(F)c1 | [1] |

Spectral Data

| Spectrum Type | Key Data Points |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases. |

| Mass Spectrometry | Data available, refer to spectral databases. |

| IR Spectroscopy | Data available, refer to spectral databases. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a suitable precursor such as 3,4-difluorobenzonitrile or 3,4-difluorobenzaldehyde.

Synthesis via Reduction of 3,4-Difluorobenzonitrile

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,4-difluorobenzonitrile.

Experimental Protocol:

Materials:

-

3,4-Difluorobenzonitrile

-

Solvent (e.g., methanol, ethanol, or dioxane)[7]

-

Hydrogen gas

-

Ammonia (optional, to suppress secondary amine formation)[8]

-

Standard hydrogenation apparatus

Procedure:

-

In a high-pressure hydrogenation reactor, a solution of 3,4-difluorobenzonitrile in a suitable solvent (e.g., methanol) is prepared.

-

A catalytic amount of Raney Nickel is added to the solution. The catalyst should be handled as a slurry in the solvent to prevent ignition.

-

If desired, ammonia can be introduced into the reactor to minimize the formation of secondary amine byproducts.[8]

-

The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

-

The reaction mixture is stirred and heated to a specified temperature (e.g., 80-120 °C) under hydrogen pressure (e.g., 0.5-1.5 MPa).[9]

-

The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Synthesis via Reduction of 3,4-Difluorobenzaldehyde Oxime

Another synthetic route involves the formation of an oxime from 3,4-difluorobenzaldehyde, followed by its reduction.

Experimental Protocol:

Step 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime

-

Materials: 3,4-Difluorobenzaldehyde, Hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), and a suitable solvent (e.g., ethanol).

-

Procedure: 3,4-Difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Reduction of 3,4-Difluorobenzaldehyde Oxime

-

Materials: 3,4-Difluorobenzaldehyde oxime, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) in an ether solvent, or catalytic hydrogenation), and appropriate work-up reagents.

-

Procedure: The isolated oxime is then reduced to the primary amine. For example, using LiAlH₄, the oxime is added to a suspension of the reducing agent in a dry ether solvent under an inert atmosphere. The reaction is typically followed by a careful work-up procedure involving sequential addition of water and a base to quench the reaction and precipitate the aluminum salts.

Applications in Research and Development

This compound is a versatile intermediate used in the synthesis of various biologically active molecules.

Synthesis of a Sulfonamide Derivative

This compound has been utilized in the preparation of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide.[1] This highlights its utility in the synthesis of complex sulfonamides, a class of compounds with a broad range of pharmacological activities.

Experimental Protocol (General Outline):

The synthesis of such a molecule would typically involve the N-acylation of this compound with a suitable carboxylic acid or its activated derivative.

Materials:

-

This compound

-

2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-4-pentenoic acid

-

A coupling agent (e.g., DCC, EDC) or conversion of the carboxylic acid to an acid chloride.

-

An aprotic solvent (e.g., Dichloromethane, DMF).

Procedure:

-

The carboxylic acid and this compound are dissolved in an anhydrous aprotic solvent.

-

A coupling agent and potentially an activating agent (e.g., HOBt) are added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or LC-MS.

-

The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

The organic layer is dried and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield the final sulfonamide derivative.

References

- 1. 3,4-二氟苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Difluorobenzaldehyde [xieshichem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,4-Difluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzylamine is a fluorinated organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of two fluorine atoms on the benzene ring imparts unique electronic properties and enhances the metabolic stability and biological activity of the resulting compounds, making it a valuable intermediate in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines a detailed experimental protocol for its synthesis and purification, and discusses its applications in modern medicinal chemistry.

Core Chemical Properties

This compound is a clear, light yellow liquid at room temperature.[2] Its chemical structure consists of a benzylamine core with fluorine substituents at the 3 and 4 positions of the phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₂N | [3][4] |

| Molecular Weight | 143.13 g/mol | [3][4] |

| Appearance | Clear light yellow liquid | [2] |

| Density | 1.21 g/mL at 25 °C | [4][5] |

| Boiling Point | An estimated 179 °C | [6] |

| Flash Point | 79 °C (closed cup) | [4][5] |

| Refractive Index | n20/D 1.493 | [4][5] |

| CAS Number | 72235-53-1 | [3][4] |

| InChI Key | PHLZUDXEBCQHKM-UHFFFAOYSA-N | [5] |

| SMILES | NCc1ccc(F)c(F)c1 | [5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Commercially available spectral data can be found in various databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available from suppliers like Sigma-Aldrich.

-

Infrared (IR) Spectroscopy: FTIR spectra for the neat compound are accessible through databases such as those provided by Bio-Rad Laboratories, Inc.

-

Mass Spectrometry (MS): GC-MS data, including the top mass-to-charge ratio peaks, can be found in the NIST Mass Spectrometry Data Center.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This procedure outlines the conversion of 3,4-difluorobenzaldehyde to this compound using ammonia and a reducing agent.

Materials:

-

3,4-Difluorobenzaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol (or another suitable alcohol solvent)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 equivalents) at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 20 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Perform the extraction three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified by vacuum distillation.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate boiling point under the applied pressure. The boiling point will be lower than the atmospheric boiling point.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The introduction of the 3,4-difluorobenzyl moiety can significantly enhance the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. It is particularly utilized in the development of therapies targeting neurological disorders.[5]

While this compound itself is not typically the final active pharmaceutical ingredient (API), its incorporation into a larger molecule can be a critical step in the drug discovery and development process.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical application of this compound in drug discovery.

References

- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 4. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3,4-Difluorobenzylamine. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a versatile building block in the synthesis of novel therapeutic agents. Its unique fluorinated structure often imparts desirable characteristics to target molecules, making a thorough understanding of its physical properties essential for its effective application.[1]

Core Physical and Chemical Data

This compound is a substituted aromatic amine that presents as a clear, colorless to light yellow or brown liquid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₂N | [1][2][3][4][5][6] |

| Molecular Weight | 143.13 g/mol | [2][3][4][5] |

| CAS Number | 72235-53-1 | [2][4] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Boiling Point | ~179 °C (rough estimate) | [2][3] |

| Density | 1.21 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.493 | [2][3][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents. | [7] |

| pKa | 8.75 ± 0.10 (Predicted) | [2][3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the successful design and execution of synthetic routes and for ensuring the purity of the final compounds. The following are detailed, generalized experimental protocols for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or other suitable heating bath liquid

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in the heating bath of the Thiele tube.[8]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

The heating is discontinued when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for reagent handling and reaction stoichiometry.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Constant temperature water bath

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9][10]

-

The vessel is filled with a known volume of this compound.[9][10]

-

The filled vessel is then placed in a constant temperature water bath (e.g., at 25 °C) to allow for thermal equilibration.

-

The mass of the vessel containing the liquid is measured.[9][10]

-

The density is calculated by dividing the mass of the liquid by its volume.[9] It is advisable to repeat the measurement multiple times and calculate an average to ensure accuracy.[9]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance and is a sensitive measure of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) using the connected water bath.

-

The light source is switched on and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Logical Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control assessment of a newly synthesized or procured batch of this compound, ensuring it meets the required specifications for use in research and development.

Caption: Quality Control Workflow for this compound.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its amine group allows for participation in numerous chemical reactions, such as nucleophilic substitutions and coupling reactions.[1] Notably, it has been utilized in the preparation of pharmacologically relevant compounds. The presence of the difluoro-substituted phenyl ring can enhance the biological activity and metabolic stability of drug candidates, making it a valuable component in the field of drug discovery and development.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 72235-53-1 [chemicalbook.com]

- 4. This compound 98 72235-53-1 [sigmaaldrich.com]

- 5. This compound | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. aosc.in [aosc.in]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

A Comprehensive Technical Guide to 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Difluorobenzylamine, a key fluorinated building block in modern organic synthesis and pharmaceutical development. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in drug discovery.

Core Physicochemical and Safety Data

This compound is a versatile intermediate whose fluorinated benzene ring enhances the metabolic stability and binding affinity of target molecules.[1] The quantitative properties and safety information for this compound are summarized below.

| Property | Value |

| Molecular Weight | 143.13 g/mol [2][3] |

| Molecular Formula | C₇H₇F₂N[3] |

| CAS Number | 72235-53-1[3] |

| Appearance | Clear, colorless to light yellow liquid[2][3] |

| Density | 1.21 g/mL at 25 °C[2][3] |

| Boiling Point | ~174-179 °C[1][3] |

| Melting Point | 31 °C[1] |

| Refractive Index (n20/D) | 1.493[2][3] |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| pKa | 8.75 ± 0.10 (Predicted)[3] |

| GHS Hazard | H314: Causes severe skin burns and eye damage |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are representative and may require optimization based on laboratory conditions and available equipment.

Synthesis via Reductive Amination of 3,4-Difluorobenzaldehyde

A common and efficient method for preparing this compound is through the reductive amination of 3,4-difluorobenzaldehyde. This two-step, one-pot procedure involves the formation of an imine followed by its reduction.

Materials and Reagents:

-

3,4-Difluorobenzaldehyde

-

Ammonium formate or ammonia gas and hydrogen gas

-

Palladium on carbon (Pd/C, 10%) or Raney Nickel

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, hydrogenation apparatus (if using H₂ gas)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1 equivalent) in methanol.

-

Ammoniation: Add ammonium formate (3-5 equivalents) to the solution. Alternatively, for catalytic hydrogenation, cool the methanolic solution in an ice bath and bubble ammonia gas through it for 20-30 minutes.

-

Catalyst Addition: Carefully add the reduction catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Nickel) to the mixture.

-

Reduction:

-

With Ammonium Formate: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

With Catalytic Hydrogenation: Transfer the reaction mixture to a pressure vessel. Pressurize with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the reaction is complete.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification:

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts.

-

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

-

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Analysis: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.9-7.3 ppm) with complex splitting patterns due to H-H and H-F coupling. A singlet or broad singlet corresponding to the two benzylic protons (-CH₂-) will appear around 3.8-4.0 ppm, and a broad singlet for the amine protons (-NH₂) will also be present.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by coupling to the attached fluorine atoms (C-F coupling). Signals for the benzylic carbon will also be present.

-

¹⁹F NMR Analysis: The fluorine NMR spectrum provides direct information about the fluorine environments and is a powerful tool for confirming the substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A neat sample can be analyzed by placing a drop of the liquid between two KBr plates.

-

Analysis: The IR spectrum is expected to show characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-F stretching: Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (143.13). The fragmentation pattern will provide further structural information, often showing a characteristic peak for the loss of the amino group or for the fluorobenzyl cation.

Applications and Workflow Visualizations

This compound is a valuable building block in pharmaceutical and materials science.[1] Its primary application is as a synthetic intermediate.

Caption: Key synthetic routes to this compound.

The rigorous characterization of the synthesized product is a critical step to ensure its suitability for subsequent applications.

Caption: General experimental workflow for synthesis and analysis.

In drug discovery, the fluorinated moiety of this compound is strategically incorporated into lead compounds to enhance their pharmacological properties.

Caption: Role as a building block in pharmaceutical synthesis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3,4-difluorobenzylamine, a key building block in medicinal chemistry and drug development. By detailing the analytical techniques and experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of this and similar fluorinated organic molecules.

Introduction

This compound, with the chemical formula C₇H₇F₂N, is a substituted benzylamine derivative featuring two fluorine atoms on the aromatic ring. This structural motif is of significant interest in drug discovery, as the incorporation of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural confirmation is paramount to understanding its reactivity and ensuring the identity and purity of synthesized intermediates. This guide outlines the key spectroscopic methods and a common synthetic pathway for its preparation and characterization.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3,4-difluorophenyl)methanamine | [1][2] |

| CAS Number | 72235-53-1 | [1][2] |

| Chemical Formula | C₇H₇F₂N | [1][2] |

| Molecular Weight | 143.13 g/mol | [1][3] |

| Appearance | Clear light yellow liquid | [4] |

| Density | 1.21 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.493 (lit.) | [3][5] |

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reduction of the corresponding nitrile, 3,4-difluorobenzonitrile. While specific detailed protocols for this exact transformation can be proprietary, a general and analogous experimental procedure based on established chemical literature is provided below. Another viable route is the reductive amination of 3,4-difluorobenzaldehyde.

Synthesis via Reduction of 3,4-Difluorobenzonitrile

This synthetic approach leverages a potent reducing agent to convert the nitrile functional group into a primary amine.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., tetrahydrofuran).

-

Addition of Precursor: A solution of 3,4-difluorobenzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by the sequential slow addition of water and then an aqueous sodium hydroxide solution at 0 °C.

-

Work-up and Isolation: The resulting slurry is filtered, and the filter cake is washed with the solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Structure Elucidation through Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Introduction: The sample is introduced into the ion source via the gas chromatograph.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight.

| Ion | m/z (relative abundance) | Interpretation |

| [C₇H₇F₂N]⁺ | ~143 | Molecular Ion (M⁺) |

| [C₇H₆F₂]⁺ | ~142 | Loss of a hydrogen atom |

| [C₆H₄F₂]⁺ | ~123 | Loss of the aminomethyl group |

| [NH₂CH₂]⁺ | ~30 | Aminomethyl fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-F bonds, as well as aromatic C-H and C=C stretches.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1650 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1300 | C-F stretch | Aryl Fluoride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Data Interpretation:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the amine protons (NH₂). The coupling of the aromatic protons with each other and with the fluorine atoms will result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon signals of the aromatic ring will show coupling to the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. It will show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring aromatic protons.

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |

| ¹H | ~7.0 - 7.3 | Multiplets | Aromatic Protons |

| ~3.8 | Singlet or Triplet | Benzylic Protons (CH₂) | |

| ~1.5 | Broad Singlet | Amine Protons (NH₂) | |

| ¹³C | ~140 - 155 | Doublets (due to C-F coupling) | Aromatic Carbons attached to Fluorine |

| ~115 - 130 | Multiplets | Other Aromatic Carbons | |

| ~45 | Singlet | Benzylic Carbon (CH₂) | |

| ¹⁹F | -130 to -150 | Multiplets | Aromatic Fluorines |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The data obtained from these techniques provide unambiguous evidence for the molecular formula, the presence of key functional groups, and the precise connectivity of atoms, confirming the identity of the compound. The synthetic protocol outlined, based on the reduction of 3,4-difluorobenzonitrile, represents a common and efficient route to this valuable building block for the pharmaceutical and agrochemical industries. This guide serves as a foundational reference for researchers working with this and related fluorinated molecules.

References

Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for 3,4-difluorobenzylamine. It includes representative data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis. This document is intended to assist researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Introduction

This compound is a fluorinated organic compound with applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This guide focuses on the interpretation of ¹H and ¹³C NMR spectra, which provide valuable information about the molecular structure and electronic environment of the nuclei.

NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz). The data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. While specific spectral data from a public database is not available, the presented data is based on typical values for similar fluorinated aromatic compounds.

Table 1: Representative ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| ~7.00-7.20 | m | 1H | Ar-H | - |

| ~6.90-7.10 | m | 1H | Ar-H | - |

| ~6.80-7.00 | m | 1H | Ar-H | - |

| ~3.85 | s | 2H | CH₂ | - |

| ~1.50 | br s | 2H | NH₂ | - |

Table 2: Representative ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~150 (dd) | C-F |

| ~148 (dd) | C-F |

| ~138 (t) | C-CH₂ |

| ~122 (d) | Ar-C |

| ~117 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~45 | CH₂ |

Note: The multiplicities for the carbon signals attached to fluorine appear as doublets (d) or doublets of doublets (dd) due to C-F coupling. The carbon attached to the CH₂ group may appear as a triplet (t) due to coupling with the adjacent fluorine atoms.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for good sample solubility.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 220 ppm

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.

Caption: Logical workflow for NMR data acquisition and analysis.

This comprehensive guide provides the necessary information for researchers and scientists to effectively utilize ¹H and ¹³C NMR spectroscopy for the analysis of this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, leading to accurate structural determination and purity assessment.

An In-depth Technical Guide to the Infrared Spectroscopy of 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzylamine is a critical building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by its fluorinated aromatic ring.[1][2] Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity.[2] As such, rigorous analytical characterization is paramount for ensuring purity and structural integrity throughout the synthesis and drug development pipeline. This guide provides a detailed examination of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool for the characterization of this compound. We will explore experimental protocols, delve into the detailed assignment of vibrational modes, and explain the underlying principles that govern the resulting spectrum.

Introduction: The Significance of Vibrational Spectroscopy in Fluorinated Intermediates

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[3][4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These frequencies are dependent on the masses of the bonded atoms, the bond strength, and the overall molecular geometry.[3] The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[3]

For a molecule like this compound (C₇H₇F₂N), IR spectroscopy is particularly informative. The spectrum is dominated by characteristic absorptions from several key functional groups:

-

Primary Amine (-NH₂): Provides distinct stretching and bending vibrations.

-

Aromatic Ring (C=C): Shows characteristic stretching and out-of-plane bending modes.

-

Carbon-Fluorine Bonds (C-F): Exhibit strong, characteristic stretching absorptions.[5]

-

Methylene Group (-CH₂-): Displays typical aliphatic C-H stretching and bending.

Understanding these characteristic frequencies allows scientists to confirm the identity of the compound, assess its purity, and monitor its transformation during chemical reactions.

Experimental Methodology: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

Since this compound is a liquid at room temperature (density ~1.21 g/mL at 25 °C), several methods are suitable for analysis.

Protocol 1: Neat Liquid Analysis (Thin Film Method)

This is the most straightforward method for pure liquid samples.

-

Rationale: This technique avoids the use of solvents, which could obscure parts of the spectrum, providing a pure spectrum of the analyte.

-

Step-by-Step Procedure:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a tissue soaked in a volatile solvent like ethanol or methylene chloride and allowing them to air dry completely.[6]

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film. The film should appear translucent without air bubbles.[6]

-

Place the assembled plates into the spectrometer's sample holder.

-

Acquire the spectrum. If the strongest absorption bands are flat-topped (totally absorbing), the film is too thick. Separate the plates, wipe one clean, and reassemble to create a thinner film.[6]

-

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a modern, convenient alternative that requires minimal sample preparation.

-

Rationale: ATR is ideal for rapid analysis of liquids and solids. It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[7]

-

Step-by-Step Procedure:

-

Before analysis, ensure the ATR crystal (commonly diamond or germanium) is impeccably clean.[8] Record a background spectrum of the clean, empty crystal.

-

Place a single drop of this compound directly onto the crystal surface.

-

If analyzing a neat liquid, a pressure arm is generally not needed, but ensure the sample covers the crystal.

-

Acquire the spectrum directly. After analysis, the crystal must be thoroughly cleaned with an appropriate solvent.

-

Instrumentation and Data Acquisition

To ensure a high-quality, reproducible spectrum, the following parameters on a modern FTIR spectrometer are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹. This range covers the fundamental vibrations of most organic molecules.[3][8]

-

Resolution: 4 cm⁻¹. This provides an excellent balance between resolving distinct peaks and maintaining a high signal-to-noise ratio.

-

Number of Scans: 16 to 32 scans. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[8]

-

Background Scan: A background spectrum of the ambient environment (or the clean ATR crystal/salt plates) must be acquired immediately before the sample scan. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

The logical flow of acquiring and processing an FTIR spectrum is illustrated in the diagram below.

Caption: Workflow for FTIR analysis of this compound.

Spectral Interpretation: A Detailed Analysis

The FTIR spectrum of this compound can be divided into distinct regions, each providing specific structural information.

The Functional Group Region (4000 - 1500 cm⁻¹)

This region contains the characteristic stretching vibrations of key functional groups.

-

N-H Stretching (3500 - 3300 cm⁻¹): As a primary amine (-NH₂), this compound will exhibit two distinct bands in this region.[9][10]

-

Asymmetric Stretch: Occurs at a higher frequency (~3400-3300 cm⁻¹).

-

Symmetric Stretch: Occurs at a lower frequency (~3330-3250 cm⁻¹). These bands are typically medium in intensity and sharper than the broad O-H stretches seen in alcohols.[11] The presence of this doublet is a definitive confirmation of the primary amine group.[12]

-

-

C-H Stretching (3100 - 2850 cm⁻¹): This area reveals both the aromatic and aliphatic C-H bonds.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium absorptions appearing just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹) are characteristic of C-H bonds on the benzene ring.[4][10]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are due to the asymmetric and symmetric stretching of the methylene (-CH₂-) group in the benzyl moiety.[10]

-

-

N-H Bending (Scissoring) (1650 - 1580 cm⁻¹): Primary amines show a medium to strong scissoring vibration in this region.[11] This band can sometimes overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Stretching (1620 - 1450 cm⁻¹): The benzene ring gives rise to a series of sharp, moderate-intensity bands. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹, which are characteristic of C=C stretching vibrations within the aromatic ring.[12]

The Fingerprint Region (1500 - 400 cm⁻¹)

This region is complex, containing a multitude of bending and stretching vibrations. While individual peak assignments can be challenging, this region is unique to the molecule and invaluable for confirming identity by comparison with a reference spectrum.

-

C-F Stretching (1360 - 1000 cm⁻¹): The C-F bond is highly polar, resulting in one of the most intense absorptions in the entire IR spectrum.[5] For molecules with multiple fluorine atoms, this absorption often splits into symmetric and asymmetric stretching bands.[5] For 3,4-difluoro substitution, strong, complex absorptions are expected in the 1350-1250 cm⁻¹ range, which are highly diagnostic for the presence and environment of the fluorine atoms.[11][13]

-

C-N Stretching (1335 - 1250 cm⁻¹): Aromatic amines typically exhibit a strong C-N stretching band in this range.[11] This band may overlap with the intense C-F absorptions, but its presence contributes to the strong, complex pattern in this part of the spectrum.

-

Aromatic C-H Out-of-Plane Bending (900 - 680 cm⁻¹): The pattern of absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic strong bands are expected.

-

N-H Wagging (910 - 665 cm⁻¹): Primary amines often display a broad, strong band in this region due to the out-of-plane wagging of the N-H bonds.[11]

Summary of Key Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Doublet) | Primary Amine (-NH₂) |

| ~3100 - 3010 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch | Methylene (-CH₂) |

| ~1650 - 1580 | Medium | N-H Scissoring Bend | Primary Amine (-NH₂) |

| ~1620 - 1450 | Medium | C=C Ring Stretching | Aromatic Ring |

| ~1350 - 1250 | Strong | C-F Stretch & Aromatic C-N Stretch | C-F & Aromatic Amine |

| ~900 - 680 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene Ring |

| ~910 - 665 | Broad | N-H Wag | Primary Amine (-NH₂) |

Applications in Quality Control and Reaction Monitoring

In a drug development setting, FTIR serves as a rapid and reliable tool for:

-

Identity Confirmation: Verifying incoming batches of this compound against a known reference standard. The fingerprint region is particularly crucial for this application.

-

Purity Assessment: Detecting impurities that possess different functional groups. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ can confirm the absence of water contamination. The absence of a strong C=O stretch around 1700 cm⁻¹ can rule out contamination from starting materials like 3,4-Difluorobenzaldehyde.

-

Reaction Monitoring: Tracking the progress of a reaction. For instance, in a reaction where the amine group is being converted to an amide, one can monitor the disappearance of the primary amine's N-H doublet and the appearance of a strong carbonyl (C=O) band around 1650 cm⁻¹.

Conclusion

FTIR spectroscopy is an indispensable analytical technique for the characterization of this compound. By understanding the principles of sample preparation and the characteristic vibrational frequencies associated with its constituent functional groups—the primary amine, the methylene bridge, the substituted aromatic ring, and particularly the strong C-F bonds—researchers can confidently verify the structure, purity, and identity of this vital pharmaceutical intermediate. The combination of distinct functional group signals and a unique fingerprint region makes FTIR a robust, efficient, and highly informative tool in the arsenal of the modern synthetic and medicinal chemist.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. sintef.no [sintef.no]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. ocr.org.uk [ocr.org.uk]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,4-Difluorobenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected fragmentation patterns under electron ionization (EI), provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the mass spectral data in a clear and accessible format.

Introduction

This compound (C7H7F2N) is a substituted benzylamine with a molecular weight of 143.13 g/mol .[1] Mass spectrometry is a critical analytical technique for the characterization and purity assessment of this compound. Understanding its behavior under mass spectrometric conditions, particularly its fragmentation pathways, is essential for accurate identification and quantification in complex matrices. This guide focuses on the analysis using electron ionization mass spectrometry, a common and powerful technique for the structural elucidation of volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrometry Data

Under electron ionization, this compound undergoes characteristic fragmentation. The mass spectrum is defined by a series of fragment ions that provide a structural fingerprint of the molecule. The most prominent peaks observed in the 70 eV EI-MS spectrum are summarized in the table below.

Table 1: Key Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Relative Intensity (%) |

| 143 | [C7H7F2N]+• (Molecular Ion) | Moderate |

| 142 | [C7H6F2N]+ | High |

| 123 | [C7H6F2]+ | Very High (Base Peak) |

| 114 | [C6H4F2]+• | Moderate |

| 95 | [C6H4F]+ | Low |

| 77 | [C6H5]+ | Low |

Data is compiled from publicly available spectral data from the National Institute of Standards and Technology (NIST) and PubChem.[1][2]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways characteristic of substituted benzylamines. The primary fragmentation events involve the loss of a hydrogen radical, the amino group, and rearrangements of the aromatic ring.

A proposed fragmentation pathway is illustrated below:

The molecular ion at m/z 143 is formed by the loss of an electron. A subsequent loss of a hydrogen radical leads to the formation of the ion at m/z 142. The base peak at m/z 123 is attributed to the highly stable difluorotropylium ion, formed by the loss of the amino radical (•NH2) and subsequent rearrangement of the benzyl cation. Further fragmentation of the aromatic ring leads to the smaller ions observed in the spectrum.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using gas chromatography-mass spectrometry. This protocol may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

The following diagram illustrates the general workflow for the GC-MS analysis:

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The presented data on its fragmentation pattern, coupled with the detailed GC-MS protocol, serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Accurate and reliable analysis of this compound is crucial for ensuring the quality and safety of the final products in which it is a synthetic precursor. The methodologies and data within this guide can be readily applied to routine quality control and research and development activities.

References

The Biological Activity of 3,4-Difluorobenzylamine: A Review of a Key Synthetic Building Block

For immediate release:

Shanghai, China – December 30, 2025 – An extensive review of scientific literature and chemical databases reveals that 3,4-Difluorobenzylamine is a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. However, there is a notable absence of publicly available data detailing its intrinsic biological activity, including specific mechanisms of action, signaling pathway interactions, or quantitative efficacy.

This compound is a commercially available organic compound characterized by a benzylamine core with two fluorine atoms substituted at the 3 and 4 positions of the benzene ring.[1][2] The presence of these fluorine atoms can significantly alter the physicochemical properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug design.[3][4][5] This has led to its wide use as a foundational component in the development of novel therapeutic agents and other bioactive compounds.[3]

While the derivatives of this compound have been investigated for various biological applications, information regarding the direct biological effects of the parent compound remains largely undocumented in accessible scientific literature. Searches of extensive chemical and biological databases did not yield specific details on its interactions with enzymes or receptors, nor were there any published studies outlining its effects on cellular signaling pathways.

For instance, while a study on novel 4,4-difluoropiperidine ethers identified potent dopamine D4 receptor antagonists, this compound itself was not the active compound but rather a potential precursor for components of such molecules.[6] Similarly, its application has been noted in the preparation of complex amides with potential biological relevance, but the activity of the final product is not attributable to the starting benzylamine.

The primary role of this compound is as a versatile chemical building block.[3] Its amine group provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds. This utility in organic synthesis is well-documented, with numerous suppliers providing it for research and development purposes.[1][2]

References

- 1. This compound | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,4-Difluorobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

The solubility of an organic compound like 3,4-Difluorobenzylamine is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of this compound, featuring a polar amine group (-NH2) and a moderately polar difluorinated benzene ring, suggests its solubility will be highest in polar organic solvents. The presence of the amine group also allows for hydrogen bonding, which can enhance solubility in protic solvents.[2]

Qualitative Solubility Profile

Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. For instance, the related compound 2,4-difluorobenzylamine is known to be soluble in organic solvents such as ethanol, methanol, and dichloromethane.[3]

| Solvent Classification | Solvent Name | Expected Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |

| Polar Aprotic | Dichloromethane | Soluble | The polarity of the C-Cl bonds allows for effective solvation of the polar amine. |

| Acetone | Likely Soluble | The polar carbonyl group can interact with the amine group. | |

| Ethyl Acetate | Moderately Soluble | The ester group provides polarity, but the overall molecule is less polar than acetone. | |

| Non-Polar | Hexane | Sparingly Soluble | The large non-polar hydrocarbon character of hexane is not conducive to solvating the polar amine. |

| Toluene | Slightly Soluble | The aromatic ring of toluene can have some interaction with the benzene ring of the solute. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent. This method is based on the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (98% purity or higher)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Safety Precautions: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis and Applications in Drug Development

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Its fluorinated structure can enhance the metabolic stability and biological activity of drug candidates.[1]

A common synthetic route to this compound involves the reduction of 3,4-difluorobenzonitrile. The following diagram illustrates a typical workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound via reduction.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests good solubility in polar organic solvents. The provided qualitative assessment and experimental protocol offer a solid foundation for researchers and drug development professionals to effectively utilize this important pharmaceutical intermediate. Further experimental investigation is encouraged to establish precise quantitative solubility values in various solvent systems to aid in process development and optimization.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3,4-Difluorobenzylamine

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Central to the creation of these advanced molecules are versatile fluorinated building blocks. Among these, 3,4-Difluorobenzylamine (CAS No. 72235-53-1) has emerged as a pivotal intermediate, valued for its utility in constructing complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and applications of this important chemical entity, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

The Rise of Fluorinated Synthons: A Historical Perspective

The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the element fluorine was discovered in the 19th century, its incorporation into organic molecules for biological applications gained significant traction in the mid-20th century. Scientists began to recognize that the substitution of hydrogen with fluorine, a bioisostere, could lead to compounds with enhanced therapeutic properties. This era saw the development of foundational fluorination techniques, paving the way for the synthesis of a wide array of fluorinated aromatic compounds.

The direct lineage of this compound's widespread availability can be traced to the development of efficient methods for producing its key precursor, 3,4-difluorobenzonitrile. A significant step in this direction was the refinement of halogen-exchange (Halex) reactions. For instance, a 1991 publication in the Journal of Fluorine Chemistry detailed the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using spray-dried potassium fluoride.[1] This research highlighted the critical role of reaction conditions and catalysts in achieving high yields of the desired difluorinated product, which in turn made precursors for this compound more accessible for broader research and industrial use.

The increasing availability of such fluorinated intermediates coincided with a surge in the number of fluorinated drugs gaining FDA approval, a trend that has continued to accelerate in the 21st century.[2][3][4][5] This synergy between synthetic methodology and pharmaceutical demand created the ecosystem in which this compound transitioned from a specialty chemical to a widely used building block in drug discovery pipelines.[6][7]

Key Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through two principal pathways: the reduction of 3,4-difluorobenzonitrile and the reductive amination of 3,4-difluorobenzaldehyde. The choice of route often depends on the availability and cost of starting materials, desired scale, and safety considerations.

Catalytic Hydrogenation of 3,4-Difluorobenzonitrile

This is a common and efficient method for the preparation of this compound. The nitrile group is reduced to a primary amine in the presence of a metal catalyst and a hydrogen source.

Mechanism: The reaction proceeds via the adsorption of the nitrile onto the surface of the catalyst (e.g., Raney Nickel, Palladium on carbon). Hydrogen is also adsorbed onto the catalyst surface and is added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the amine.

Caption: Catalytic Hydrogenation of 3,4-Difluorobenzonitrile.

Representative Experimental Protocol: Catalytic Hydrogenation of 3,4-Difluorobenzonitrile

Objective: To synthesize this compound by the catalytic hydrogenation of 3,4-difluorobenzonitrile.

Materials:

-

3,4-Difluorobenzonitrile

-

Methanol (ammonia saturated)

-

Raney Nickel (slurry in methanol)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

A solution of 3,4-difluorobenzonitrile in methanol saturated with ammonia is charged into a high-pressure hydrogenation reactor.

-

A slurry of Raney Nickel in methanol is carefully added to the reactor under an inert atmosphere.

-

The reactor is sealed and purged several times with nitrogen or argon, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure and the mixture is stirred and heated to the reaction temperature.

-

The reaction is monitored by observing the uptake of hydrogen. Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reactor is purged with an inert gas. The reaction mixture is then filtered through a pad of filter aid to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Reductive Amination of 3,4-Difluorobenzaldehyde

This versatile method involves the reaction of 3,4-difluorobenzaldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. This "one-pot" procedure is highly efficient as it avoids the isolation of the intermediate imine.[8][9]

Mechanism: The reaction begins with the condensation of the aldehyde and ammonia to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride or hydrogen with a catalyst, to yield the primary amine.

Caption: Reductive Amination of 3,4-Difluorobenzaldehyde.

Representative Experimental Protocol: Reductive Amination of 3,4-Difluorobenzaldehyde

Objective: To synthesize this compound via the reductive amination of 3,4-difluorobenzaldehyde.

Materials:

-

3,4-Difluorobenzaldehyde

-

Ammonium acetate or ammonia in methanol

-

Methanol

-

Sodium borohydride

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

3,4-Difluorobenzaldehyde and ammonium acetate are dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-